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Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B15606518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
VO-Ohpic trihydrate is a potent and selective, reversible inhibitor of the phosphatase and

tensin homolog (PTEN), a critical tumor suppressor protein.[1][2] By targeting the lipid

phosphatase activity of PTEN, VO-Ohpic trihydrate modulates the phosphoinositide 3-kinase

(PI3K)/Akt signaling pathway, a central regulator of cell growth, proliferation, survival, and

metabolism.[3][4][5] This guide provides a comprehensive overview of the biochemical

properties of VO-Ohpic trihydrate, including its mechanism of action, quantitative data on its

inhibitory activity, and detailed experimental protocols for its characterization.
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Property Value Reference

Molecular Formula C₁₂H₁₆N₂O₁₁V [3][6]

Molecular Weight 415.20 g/mol [4][6]

IUPAC Name

hydroxy(oxo)vanadium;3-

hydroxypyridine-2-carboxylic

acid;trihydrate

CAS Number 476310-60-8 [3][4][6]

Appearance Light green to green solid [6]

Solubility

Soluble in DMSO (≥50

mg/mL); Insoluble in water and

ethanol

[4][6]

Biochemical Activity and Mechanism of Action
VO-Ohpic trihydrate is a highly potent inhibitor of PTEN's lipid phosphatase activity, with a

reported IC₅₀ value of approximately 35-46 nM.[1][3][4][5][6] The inhibition is characterized as

noncompetitive and reversible.[1][2] PTEN functions as a tumor suppressor by

dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), thereby antagonizing the

PI3K signaling pathway. By inhibiting PTEN, VO-Ohpic trihydrate leads to an accumulation of

PIP₃ at the plasma membrane. This, in turn, promotes the recruitment and activation of

downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein

Kinase B).

Activated Akt phosphorylates a multitude of downstream targets, including the mammalian

target of rapamycin (mTOR) and the Forkhead box protein O3a (FoxO3a).[4][5][6] The

activation of the Akt/mTOR pathway promotes cell growth, proliferation, and survival, while the

phosphorylation of FoxO3a by Akt leads to its exclusion from the nucleus, thereby inhibiting the

transcription of genes involved in apoptosis and cell cycle arrest.[3]

Signaling Pathway of VO-Ohpic Trihydrate
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Mechanism of VO-Ohpic trihydrate action on the PTEN/Akt signaling pathway.

Quantitative Data
Table 1: In Vitro Inhibitory Activity
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Parameter Value Assay Conditions Reference

IC₅₀ 35 nM
Recombinant PTEN,

PIP₃-based assay
[3][4][5]

IC₅₀ 46 ± 10 nM
Recombinant PTEN,

OMFP-based assay
[1][6]

Kic 27 ± 6 nM
Noncompetitive

inhibition constant
[6]

Kiu 45 ± 11 nM
Noncompetitive

inhibition constant
[6]

Table 2: Cellular Activity
Cell Line Effect

Effective
Concentration

Reference

NIH 3T3, L1

fibroblasts

Increased Akt

phosphorylation

(Ser473, Thr308)

Saturation at 75 nM [3]

Hep3B (low PTEN)

Inhibition of cell

viability, proliferation,

and colony formation;

induction of

senescence

0-5 µM [4]

PLC/PRF/5 (high

PTEN)

Lesser inhibition of

cell viability,

proliferation, and

colony formation

0-5 µM [4]

SNU475 (PTEN-

negative)

No effect on cell

viability
Not applicable [4]

Table 3: In Vivo Efficacy
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Animal Model Treatment Regimen Outcome Reference

Nude mice with

Hep3B xenografts
10 mg/kg, i.p.

Significant inhibition of

tumor growth
[4]

C57BL/6 mice

(cardiac arrest model)
10 µg/kg, i.p.

Increased survival,

improved cardiac

function

[6]

Mice with doxorubicin-

induced

cardiomyopathy

Not specified

Attenuated apoptosis

and cardiac

remodeling

[7][8]

Experimental Protocols
In Vitro PTEN Inhibition Assay (OMFP-based)
This protocol is adapted from methodologies described for measuring PTEN activity using the

artificial substrate 3-O-methylfluorescein phosphate (OMFP).[2]

Materials:

Recombinant human PTEN enzyme

VO-Ohpic trihydrate

OMFP (3-O-methylfluorescein phosphate)

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 100 mM NaCl, 0.05% Tween-20

DMSO

96-well black microplate

Fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm)

Procedure:

Prepare a stock solution of VO-Ohpic trihydrate in DMSO (e.g., 10 mM).
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Create a serial dilution of VO-Ohpic trihydrate in the assay buffer to achieve final

concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO).

In a 96-well plate, add 5 µL of each inhibitor dilution.

Add 85 µL of assay buffer containing the recombinant PTEN enzyme to each well. The final

enzyme concentration should be optimized for linear reaction kinetics.

Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the

enzyme.

Initiate the reaction by adding 10 µL of OMFP substrate to each well. The final substrate

concentration should be near the Kₘ value for PTEN.

Immediately measure the fluorescence intensity at 1-minute intervals for 15-30 minutes at

37°C.

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic equation to determine the IC₅₀ value.

Western Blot Analysis of Akt Phosphorylation
This protocol outlines the steps to assess the effect of VO-Ohpic trihydrate on the

phosphorylation of Akt at Ser473 in a cell-based assay.

Experimental Workflow for Western Blot Analysis
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Workflow for Western blot analysis of Akt phosphorylation.
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Materials:

Cell line of interest (e.g., NIH 3T3, Hep3B)

Complete cell culture medium

VO-Ohpic trihydrate

DMSO

Phosphate-buffered saline (PBS)

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Transfer buffer

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1%

Tween-20 (TBST)

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Culture and Treatment:

Plate cells in 6-well plates and grow to 70-80% confluency.
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Treat cells with varying concentrations of VO-Ohpic trihydrate (e.g., 0, 10, 50, 100, 500

nM) for the desired time (e.g., 2, 6, 24 hours).[9] Include a vehicle-only control (DMSO).

Cell Lysis and Protein Extraction:

Wash cells with ice-cold PBS.

Add ice-cold lysis buffer to each well and scrape the cells.

Incubate the lysate on ice for 30 minutes.

Centrifuge the lysate to pellet cell debris and collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Western Blotting:

Normalize protein amounts and prepare samples with Laemmli buffer. Denature by boiling

for 5 minutes.

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight

at 4°C.

Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Detection and Analysis:
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Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Strip the membrane and re-probe with antibodies against total Akt and a loading control

(e.g., β-actin) to ensure equal protein loading.

Quantify the band intensities using densitometry software.

Cell Viability MTS Assay
This protocol describes how to measure the effect of VO-Ohpic trihydrate on cell viability

using an MTS-based assay.

Materials:

Cell line of interest (e.g., Hep3B)

Complete cell culture medium

VO-Ohpic trihydrate

DMSO

96-well clear-bottom microplate

MTS reagent

Microplate spectrophotometer (absorbance at 490 nm)

Procedure:

Seed cells into a 96-well plate at a density of 3 x 10³ cells/well and allow them to attach

overnight.[10]

Replace the medium with fresh medium containing various concentrations of VO-Ohpic
trihydrate (e.g., 0-5 µM).[4] Include a vehicle control (DMSO) and a no-cell control (medium

only).

Incubate the plate for the desired time period (e.g., 72 hours).
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Add MTS reagent to each well according to the manufacturer's instructions.

Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

Measure the absorbance at 490 nm using a microplate reader.

Subtract the background absorbance (no-cell control) from all readings.

Express the results as a percentage of the vehicle-treated control cells.

Conclusion
VO-Ohpic trihydrate is a valuable research tool for investigating the roles of the PTEN/Akt

signaling pathway in various physiological and pathological processes. Its high potency and

selectivity make it a suitable candidate for further investigation in drug development programs,

particularly in the areas of oncology and metabolic diseases. The data and protocols presented

in this guide offer a solid foundation for researchers to explore the biochemical properties and

therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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